molecular formula C10H6BrCl B1587457 1-Bromo-4-chloronaphthalene CAS No. 53220-82-9

1-Bromo-4-chloronaphthalene

Cat. No.: B1587457
CAS No.: 53220-82-9
M. Wt: 241.51 g/mol
InChI Key: WUGJECZACFHDFE-UHFFFAOYSA-N
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Description

1-Bromo-4-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloronaphthalene can be synthesized through various methods. One common method involves the bromination of 4-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at elevated temperatures to ensure complete substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloronaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloronaphthalene in chemical reactions involves the activation of the bromine or chlorine atoms, making them susceptible to nucleophilic attack. In the case of Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and enabling the transmetalation step .

Properties

IUPAC Name

1-bromo-4-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGJECZACFHDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395843
Record name 1-bromo-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53220-82-9
Record name 1-bromo-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-chloronaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-bromo-4-chloronaphthalene a good model system for studying energy transfer?

A1: this compound is an orientationally disordered solid. [] This means the molecules within the crystal structure are randomly oriented. [] This disorder, combined with the presence of a triplet state, allows researchers to study how energy migrates through a system where distances and orientations between molecules are not uniform.

Q2: What is spectral diffusion and how is it studied in this compound?

A2: Spectral diffusion refers to the change in the emission spectrum of a molecule over time due to energy transfer processes. [, , ] In this compound, researchers use time-resolved spectroscopy techniques to observe how the phosphorescence spectrum changes after excitation. [, ] This provides insights into the mechanisms and timescales of energy transfer within the disordered crystal.

Q3: What role does dipole-dipole coupling and exchange interaction play in energy transfer in this system?

A3: Both dipole-dipole coupling and exchange interaction are potential mechanisms for triplet-triplet energy transfer. [, ] Research suggests that in this compound, the dominant mechanism can switch depending on the distance between the excited donor molecule and the acceptor molecule. [] At long distances, dipole-dipole interactions are more likely, while at shorter distances, exchange interactions become dominant. []

Q4: How does the presence of an impurity, like 1,4-dibromonaphthalene, affect energy transfer in this compound?

A4: Introducing 1,4-dibromonaphthalene as an impurity into the this compound crystal can create traps for the excited state energy. [, ] These traps can alter the energy transfer pathways and lead to changes in the observed fluorescence and phosphorescence emissions. [] The concentration of 1,4-dibromonaphthalene influences the extent of these effects. []

Q5: What experimental techniques are used to study energy transfer in this compound?

A5: Researchers employ various techniques, including:

  • Laser Line Narrowing: This method uses a narrow-bandwidth laser to excite specific subsets of molecules within the inhomogeneously broadened absorption band. [, ]
  • Phosphorescence Microwave Double Resonance: This technique probes the triplet state populations and their dynamics. []
  • Time-resolved Spectroscopy: Observing the time-dependent changes in emission spectra helps understand the kinetics of energy transfer. [, ]

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